molecular formula C10H10IN B1203104 2-Methylisoquinolinium iodide CAS No. 3947-77-1

2-Methylisoquinolinium iodide

Cat. No.: B1203104
CAS No.: 3947-77-1
M. Wt: 271.1 g/mol
InChI Key: ITZIDCFSZHTXJH-UHFFFAOYSA-M
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Description

2-Methylisoquinolinium iodide is a quaternary ammonium salt and a member of the isoquinoline family. It has the molecular formula C10H10IN and a molecular weight of 271.102 g/mol

Scientific Research Applications

2-Methylisoquinolinium iodide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylisoquinolinium iodide can be synthesized through the quaternization of 2-methylisoquinoline with methyl iodide. The reaction typically involves heating the reactants in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:

2-Methylisoquinoline+Methyl iodide2-Methylisoquinolinium iodide\text{2-Methylisoquinoline} + \text{Methyl iodide} \rightarrow \text{this compound} 2-Methylisoquinoline+Methyl iodide→2-Methylisoquinolinium iodide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methylisoquinolinium iodide undergoes various chemical reactions, including:

    Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

    Oxidation and reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization: The compound can be involved in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 2-methylisoquinoline, while oxidation can produce isoquinoline derivatives .

Mechanism of Action

The mechanism of action of 2-Methylisoquinolinium iodide involves its interaction with molecular targets and pathways. As a quaternary ammonium salt, it can interact with negatively charged surfaces and molecules. In corrosion inhibition, it adsorbs onto the metal surface, forming a protective layer that prevents further corrosion . The exact molecular targets and pathways depend on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylquinolinium iodide
  • 2-Ethylisoquinolinium iodide
  • 2,3-Dimethylisoquinolinium iodide
  • 2-Propylharmine iodide

Uniqueness

2-Methylisoquinolinium iodide is unique due to its specific structure and properties. Compared to other similar compounds, it has distinct reactivity and applications. For example, its ability to act as a corrosion inhibitor in sulfuric acid solutions is a notable feature that sets it apart from other isoquinolinium derivatives .

Properties

IUPAC Name

2-methylisoquinolin-2-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N.HI/c1-11-7-6-9-4-2-3-5-10(9)8-11;/h2-8H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZIDCFSZHTXJH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC2=CC=CC=C2C=C1.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33718-23-9 (Parent)
Record name Isoquinolinium, 2-methyl-, iodide
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DSSTOX Substance ID

DTXSID00960099
Record name 2-Methylisoquinolin-2-ium iodide
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Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3947-77-1
Record name Isoquinolinium, 2-methyl-, iodide (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=3947-77-1
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Record name Isoquinolinium, 2-methyl-, iodide
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Record name 2-Methylisoquinolinium iodide
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Record name 2-Methylisoquinolinium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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